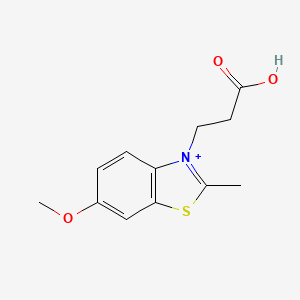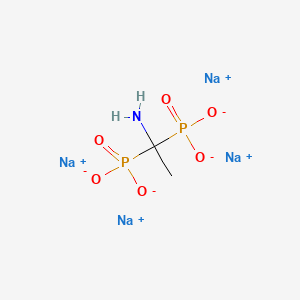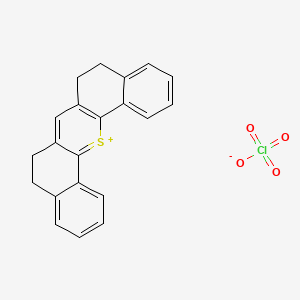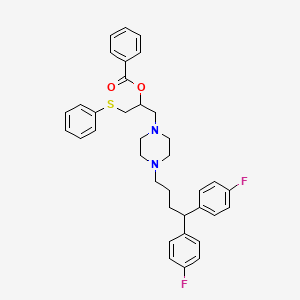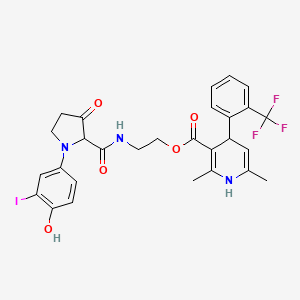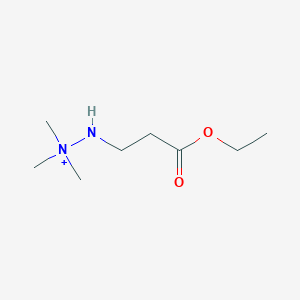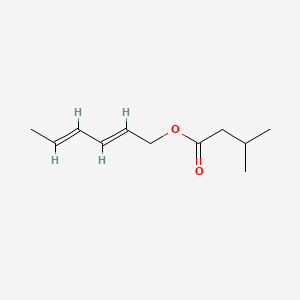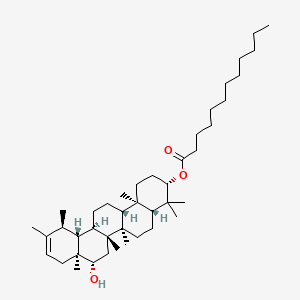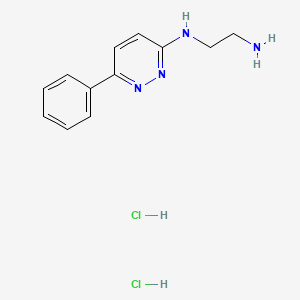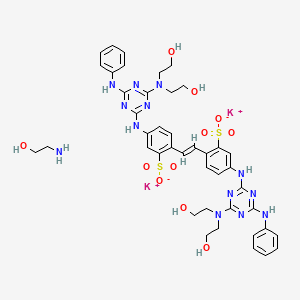
Einecs 285-880-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of 4,4’-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, potassium salt, compound with 2-aminoethanol involves several synthetic routes. The synthesis typically starts with the reaction of aniline with cyanuric chloride to form an intermediate compound. This intermediate is then reacted with bis(2-hydroxyethyl)amine to form the triazinyl derivative. Finally, this derivative is coupled with 4,4’-diamino-2,2’-stilbenedisulphonic acid to form the final product .
Chemical Reactions Analysis
4,4’-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, potassium salt, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a fluorescent whitening agent in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4’-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, potassium salt, compound with 2-aminoethanol involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property makes it an effective whitening agent. The molecular targets and pathways involved include interactions with the fabric or paper fibers, enhancing their brightness and whiteness .
Comparison with Similar Compounds
Similar compounds to 4,4’-bis[[6-anilino-4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid, potassium salt, compound with 2-aminoethanol include:
4,4’-bis(2-sulfostyryl)biphenyl: Another fluorescent whitening agent used in similar applications.
4,4’-bis(2-benzoxazolyl)stilbene: Known for its whitening properties in textiles and paper.
4,4’-bis(2-methoxystyryl)biphenyl: Used in the paper industry for brightening purposes.
These compounds share similar properties but differ in their chemical structures and specific applications, highlighting the uniqueness of Einecs 285-880-6 in terms of its specific functional groups and applications.
Properties
CAS No. |
85153-98-6 |
|---|---|
Molecular Formula |
C42H49K2N13O11S2 |
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
dipotassium;2-aminoethanol;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O10S2.C2H7NO.2K/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;3-1-2-4;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);4H,1-3H2;;/q;;2*+1/p-2/b12-11+;;; |
InChI Key |
YSGJKJWKOQDUMS-UECMSYGKSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)N.[K+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


